2-(4-aminocyclohexyl)acetic Acid

Catalog No.
S3127195
CAS No.
1197-54-2; 2952-00-3
M.F
C8H15NO2
M. Wt
157.213
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-aminocyclohexyl)acetic Acid

CAS Number

1197-54-2; 2952-00-3

Product Name

2-(4-aminocyclohexyl)acetic Acid

IUPAC Name

2-(4-aminocyclohexyl)acetic acid

Molecular Formula

C8H15NO2

Molecular Weight

157.213

InChI

InChI=1S/C8H15NO2/c9-7-3-1-6(2-4-7)5-8(10)11/h6-7H,1-5,9H2,(H,10,11)

InChI Key

XVDSFSRMHSDHGJ-LJGSYFOKSA-N

SMILES

C1CC(CCC1CC(=O)O)N

Solubility

not available

2-(4-Aminocyclohexyl)acetic acid is a chemical compound with the molecular formula C8H15NO2C_8H_{15}NO_2 and a molecular weight of approximately 157.21 g/mol. This compound features a cyclohexyl group substituted with an amino group at the 4-position and an acetic acid moiety at the 2-position, which contributes to its unique properties. Its structure can be represented by the InChI code: InChI=1S/C8H15NO2/c9-7-3-1-6(2-4-7)5-8(10)11/h6-7H,1-5,9H2,(H,10,11).

The compound is known for its potential applications in medicinal chemistry and organic synthesis, serving as an intermediate in the development of various pharmaceuticals and industrial chemicals.

  • Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: The compound can be reduced to yield cyclohexyl derivatives with different functional groups, using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The amino group participates in nucleophilic substitution reactions, allowing for the formation of various substituted derivatives when reacted with alkyl halides or acyl chlorides under acidic or basic conditions.

Biologically, 2-(4-Aminocyclohexyl)acetic acid exhibits significant interactions with various enzymes and proteins. It acts as a substrate for amino acid decarboxylases, influencing metabolic pathways and cellular functions. This compound has been shown to modulate activities of G-protein coupled receptors, which are crucial for cell signaling .

In laboratory studies, it has been observed to affect gene expression and cellular metabolism, potentially altering energy production processes within cells. Its stability under standard laboratory conditions makes it a useful compound for long-term studies on cellular effects .

The synthesis of 2-(4-Aminocyclohexyl)acetic acid can be achieved through several methods:

  • Hydrogenation of 4-Nitrophenylacetic Acid: This method involves hydrogenating 4-nitrophenylacetic acid in a protic solvent at temperatures between 40-50 °C in the presence of palladium on carbon under low pressure (0.1-0.6 bar).
  • Wittig Reaction: Another synthesis route utilizes 1,4-cyclohexanedione as a starting material. The process includes:
    • A Wittig reaction to produce an intermediate.
    • A condensation reaction followed by catalytic hydrogenation to yield 2-(4-Aminocyclohexyl)acetic acid .

These methods highlight the versatility in synthesizing this compound while emphasizing its potential in pharmaceutical applications.

2-(4-Aminocyclohexyl)acetic acid has diverse applications:

  • Medicinal Chemistry: It serves as an intermediate in synthesizing pharmaceutical compounds, particularly those targeting dopamine receptors.
  • Organic Synthesis: The compound is used in developing new chemical entities due to its reactive functional groups.
  • Industrial Uses: It finds application in producing various industrial chemicals and materials, including polymers and resins.

Studies on the interactions of 2-(4-Aminocyclohexyl)acetic acid with biological systems reveal its role in modulating enzyme activities and influencing metabolic pathways. Its ability to mimic natural substrates allows it to interact with amino acid transporters and metabolic enzymes effectively. This interaction can lead to significant changes in cellular signaling pathways and gene expression patterns .

Several compounds share structural similarities with 2-(4-Aminocyclohexyl)acetic acid. Here are some notable examples:

Compound NameStructural FeaturesKey Differences
trans-4-Aminocyclohexylacetic AcidSimilar amine-acid structureDifferent stereochemistry affecting biological activity
Ethyl trans-2-(4-Aminocyclohexyl)acetateEthyl ester derivativePresence of ethyl group alters solubility properties
4-Aminophenyl Acetic AcidAromatic amine-acid structureContains an aromatic ring instead of a cyclohexane

The uniqueness of 2-(4-Aminocyclohexyl)acetic acid lies in its specific trans configuration and the presence of a cyclohexane ring, which imparts distinct chemical reactivity and biological properties compared to these similar compounds .

XLogP3

-2

Dates

Modify: 2023-07-25

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